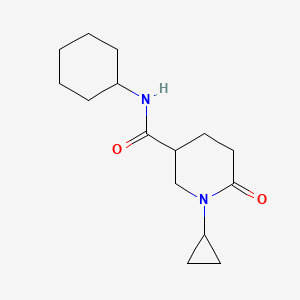![molecular formula C18H15Cl2NO B4940298 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4940298.png)
3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as rotenone, is a naturally occurring compound derived from the roots of several plants. It has been widely used as a pesticide due to its ability to target and kill insects by inhibiting their mitochondrial complex I. In recent years, rotenone has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Rotenone works by inhibiting complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to mitochondrial dysfunction and cell death.
Biochemical and physiological effects:
Rotenone has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress, inflammation, and apoptosis. In addition, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to affect the function of various enzymes and proteins, including NADH dehydrogenase and tyrosine hydroxylase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its ability to induce mitochondrial dysfunction and mimic various diseases. However, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one also has limitations, including its potential toxicity and non-specific effects on cells.
Direcciones Futuras
There are several future directions for research on 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is the development of 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one derivatives with improved specificity and reduced toxicity. In addition, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one in these areas.
Métodos De Síntesis
Rotenone can be synthesized through various methods, including extraction from the roots of plants such as Derris elliptica and Lonchocarpus utilis, or through chemical synthesis. Chemical synthesis involves the reaction of 3,5-dichloroaniline with cyclohexanone in the presence of a catalyst such as aluminum chloride.
Aplicaciones Científicas De Investigación
Rotenone has been extensively studied for its potential applications in scientific research. It has been used as a tool to study mitochondrial dysfunction, Parkinson's disease, and cancer. In Parkinson's disease research, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been used to induce dopaminergic neuron death and mimic the pathological features of the disease. In cancer research, 3-[(3,5-dichlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
3-(3,5-dichloroanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-14-8-15(20)10-17(9-14)21-16-6-13(7-18(22)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,21H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESDWBVLZAADFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxyphenol](/img/structure/B4940222.png)
![4-[(4,5-dimethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4940234.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide](/img/structure/B4940243.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4940245.png)
![{5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4940253.png)
![8-[2-(2-methylphenoxy)ethoxy]quinoline](/img/structure/B4940260.png)
![3,4,6-trimethyl-1-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4940264.png)


![propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4940288.png)

![3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4940315.png)
![4-(4-bromophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4940322.png)